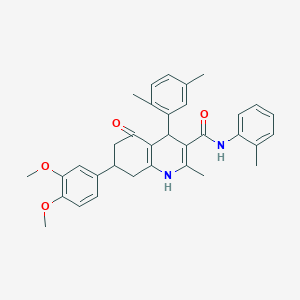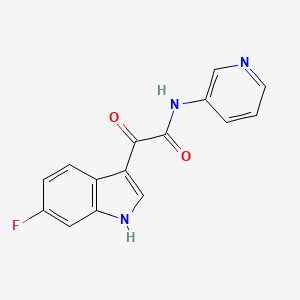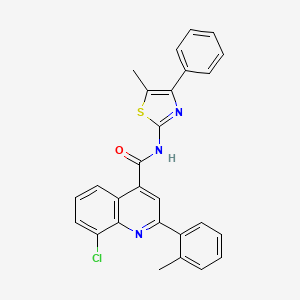![molecular formula C15H15NO4S B4734647 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4734647.png)
2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acid
説明
2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acid, also known as PPARγ agonist, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the thiazolidinedione class of drugs and acts as an agonist for the peroxisome proliferator-activated receptor gamma (PPARγ).
作用機序
2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist acts as an agonist for the 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ receptor, which is a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. Activation of 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ by 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist leads to the transcriptional activation of target genes involved in glucose uptake, lipid metabolism, and anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist include improved insulin sensitivity, increased glucose uptake in adipose tissue and skeletal muscle, reduced adipocyte differentiation and lipid accumulation, weight loss, inhibition of tumor growth, induction of apoptosis in cancer cells, and reduction of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
The advantages of using 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist in lab experiments include its well-established mechanism of action, extensive research on its therapeutic applications, and availability of synthetic compounds for use in experiments. The limitations of using 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist in lab experiments include the potential for off-target effects, variability in response among different cell types and animal models, and the need for careful dosing to avoid toxicity.
将来の方向性
For research on 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist include the development of more selective agonists with reduced off-target effects, the identification of novel therapeutic applications in other diseases, and the optimization of dosing regimens to maximize therapeutic benefits while minimizing toxicity. Additionally, further research is needed to understand the molecular mechanisms underlying the effects of 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist and to identify potential biomarkers for patient selection and monitoring of therapy.
科学的研究の応用
2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, cancer, and inflammation. In diabetes, 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist has been shown to improve insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle. In obesity, 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist has been shown to reduce adipocyte differentiation and lipid accumulation, leading to weight loss. In cancer, 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In inflammation, 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
特性
IUPAC Name |
2-[5-(phenoxymethyl)furan-2-yl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c17-15(18)12-9-21-14(16-12)13-7-6-11(20-13)8-19-10-4-2-1-3-5-10/h1-7,12,14,16H,8-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMDNRGBTOBYSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=C(O2)COC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(Phenoxymethyl)furan-2-yl]-1,3-thiazolidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-fluorophenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4734581.png)

![3-methyl-6-(2-naphthyl)-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4734583.png)

![N-[1-(4-chlorophenyl)propyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4734592.png)


![3-(4-methylphenyl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4734622.png)
![2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4734626.png)
![3-(5-{[5-(3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B4734633.png)

![1-[(4-tert-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4734648.png)
![4-(acetylamino)-N-{4-[(butylamino)sulfonyl]phenyl}benzamide](/img/structure/B4734652.png)
![3-({5-[3-(2-ethyl-1-piperidinyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}methyl)-1H-indole](/img/structure/B4734654.png)